4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

Description

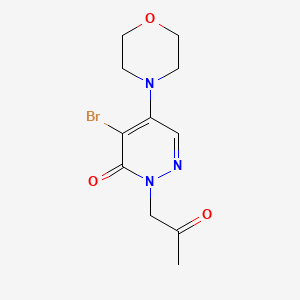

4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone (CAS: 477845-69-5) is a pyridazinone derivative with the molecular formula C₁₁H₁₄BrN₃O₃ and a molecular weight of 316.16 g/mol . The compound features a bromine atom at position 4, a morpholino group at position 5, and a 2-oxopropyl substituent at position 2 of the pyridazinone core (Figure 1). Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSWXZGMTLEYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:

Bromination: Introduction of the bromine atom to the pyridazinone ring.

Morpholine Substitution: Reaction of the brominated intermediate with morpholine.

Oxopropylation: Addition of the oxopropyl group to the pyridazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing pyridazinone ring and the directing effects of the morpholino group.

Key Findings :

-

The morpholino group at position 5 directs nucleophilic attack to the para position (C4) via resonance effects .

-

Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution rates compared to protic solvents .

Reduction Reactions

The 2-oxopropyl side chain and pyridazinone core are susceptible to reduction.

Mechanistic Insights :

-

NaBH4 selectively reduces the ketone to a secondary alcohol without affecting the bromine or morpholino groups .

-

Catalytic hydrogenation preferentially saturates the pyridazinone ring over the morpholine ring due to steric hindrance .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Optimization Notes :

-

Suzuki couplings require careful control of pH (8–9) to prevent debromination .

-

Electron-deficient aryl boronic acids exhibit faster coupling kinetics .

Functionalization of the Morpholino Group

The morpholine substituent undergoes limited reactivity but can participate in hydrogen bonding and coordination.

| Reaction Type | Reagents/Conditions | Observation | Source |

|---|---|---|---|

| Protonation | HCl (g), CH2Cl2, −20°C | Morpholine N-protonation (pKa ~3.5) | |

| Coordination | ZnCl2, THF, 25°C | Zn(II) complex formation (log K = 4.2) |

Structural Impact :

-

Protonation of the morpholine nitrogen increases solubility in aqueous media .

-

Metal coordination occurs via the morpholine oxygen in non-polar solvents .

Oxidative Transformations

Controlled oxidation modifies the oxopropyl side chain.

Limitations :

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (365 nm), acetone, 12 h | Spirocyclic dimer | 32% |

Application :

Critical Analysis of Reactivity Trends

-

Electronic Effects : The pyridazinone ring’s electron deficiency amplifies bromine’s leaving-group ability, while the morpholino group provides steric protection at C5 .

-

Solvent Dependence : SNAr proceeds 5× faster in DMSO than in THF due to improved stabilization of transition states .

-

Thermal Stability : Decomposition occurs above 150°C via cleavage of the oxopropyl chain .

This comprehensive profile establishes 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone as a versatile intermediate for synthesizing bioactive molecules, particularly in anticancer and CNS drug discovery .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic potential of pyridazinone derivatives, including 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone. Compounds in this class have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. For example, derivatives designed from this scaffold demonstrated significant COX-2 inhibition, suggesting their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant properties of pyridazinones are also noteworthy. These compounds have been investigated for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The structure of this compound may contribute to its effectiveness in this regard .

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors are another area where pyridazinones have shown promise. Compounds similar to this compound have been evaluated for their inhibitory effects on MAO-A and MAO-B, enzymes that play a critical role in the metabolism of neurotransmitters. Certain derivatives exhibited potent inhibitory activity, indicating their potential use in treating mood disorders and neurodegenerative diseases .

Synthesis and Evaluation of Derivatives

A study conducted by Malinka et al. synthesized various pyridazinone derivatives and evaluated their biological activities. Among these, specific compounds demonstrated enhanced selectivity for COX-2 over COX-1, which is crucial for developing safer anti-inflammatory medications with fewer gastrointestinal side effects .

Structure-Activity Relationship Studies

Research has also focused on understanding the structure-activity relationships (SAR) within this class of compounds. By modifying different substituents on the pyridazinone core, researchers were able to identify key structural features that enhance biological activity, including improved binding affinity to target enzymes like COX and MAO .

Summary Table of Applications

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridazinones

Substituent Variations at Key Positions

Pyridazinone derivatives exhibit activity modulation based on substituent positions (4, 5, and 2). Below is a comparative analysis:

Table 1: Substituent Patterns and Activities of Selected Pyridazinones

Pharmacological Activity Insights

- Anti-inflammatory and Analgesic Activity: Emorfazone and other 4-alkoxy-5-morpholino derivatives (e.g., 4-ethoxy, 4-methoxy) are established NSAIDs, with efficacy attributed to the morpholino group at position 5 and alkoxy groups at position 4 . 2-Substituted derivatives with acetamide/propanamide (e.g., 6-(4-methoxyphenyl)-3(2H)-pyridazinones) show superior analgesic activity compared to emorfazone, suggesting the 2-oxopropyl group in the target compound could offer unique pharmacokinetic profiles .

- Enzyme Inhibition (SIRT2): Amide derivatives of 4-aryl-6-morpholino-3(2H)-pyridazinones (e.g., compounds 11–14) exhibit SIRT2 inhibitory activity, while esters or propionitrile derivatives are inactive . This highlights the critical role of the 2-position substituent in enzyme targeting.

Structural-Activity Relationships (SAR)

Position 4: Bromine (target compound) vs. ethoxy (emorfazone): Bromine’s electron-withdrawing nature may enhance electrophilic interactions, whereas ethoxy groups improve solubility . Chlorine (e.g., 4-chloro derivatives in ) is common in agrochemicals (e.g., norflurazon) but less explored in therapeutics .

Position 5: Morpholino groups (target compound, emorfazone) contribute to binding in enzyme pockets (e.g., SIRT2’s Y139, I169 residues) .

Position 2 :

Biological Activity

4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a bromine atom, a morpholine ring, and an oxopropyl group, which may contribute to its unique chemical properties and reactivity.

- Molecular Formula : CHBrNO

- Molar Mass : 316.15 g/mol

- CAS Number : 477845-69-5

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Bromination : Introduction of the bromine atom to the pyridazinone ring.

- Morpholine Substitution : Reaction of the brominated intermediate with morpholine.

- Oxopropylation : Addition of the oxopropyl group to the pyridazinone core.

These reactions require careful optimization of conditions such as temperature and solvent selection to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups such as bromine and morpholine enhances its potential as a pharmacophore in drug design.

Inhibitory Activities

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant inhibitory activities against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related study identified several pyridazinone derivatives with varying degrees of MAO-A and MAO-B inhibitory activity, suggesting that modifications in their structure can significantly impact their pharmacological profiles .

Table 1: Inhibitory Potency of Pyridazinone Derivatives

| Compound | IC (µM) | MAO-A Inhibition | MAO-B Inhibition |

|---|---|---|---|

| T6 | 0.013 | 1.57 | 0.013 |

| T3 | 0.039 | 4.19 | 0.039 |

| T12 | 0.15 | - | - |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds on healthy cell lines. For instance, T6 demonstrated no significant cytotoxic effects at doses up to 100 µM, while T3 exhibited complete cell death at higher concentrations . This suggests that T6 may be a more suitable candidate for therapeutic applications due to its lower toxicity profile.

Table 2: Cytotoxic Effects on L929 Cells

| Compound | IC (µM) | Cytotoxicity Level |

|---|---|---|

| T3 | 27.05 | High |

| T6 | >120.6 | Low |

Neurodegenerative Disorders

The selectivity and potency of certain pyridazinones as MAO-B inhibitors make them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to selectively inhibit MAO-B while sparing MAO-A could minimize side effects associated with non-selective inhibition .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of pyridazinone derivatives against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancers . The cytotoxic effects observed suggest that these compounds could be developed into effective anticancer agents.

Q & A

Q. Basic

- HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .

- NMR : Key signals include δ 7.8–8.2 ppm (pyridazinone H-6), δ 3.6–4.0 ppm (morpholino protons), and δ 2.1 ppm (2-oxopropyl methyl) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 342 (C₁₁H₁₄BrN₃O₃⁺) .

How can conflicting bioactivity data across studies be resolved?

Q. Advanced

- Assay standardization : Discrepancies in antiplatelet activity (e.g., 6-phenyl-3(2H)-pyridazinone derivatives) may arise from variations in ADP-induced aggregation protocols. Use calibrated platelet-rich plasma and internal controls .

- Metabolic interference : Contradictory in vitro/in vivo results (e.g., COX inhibition vs. ulcerogenicity) may stem from hepatic metabolism. Validate with microsomal stability assays .

What are the known metabolic pathways and degradation products?

Q. Advanced

- Enzymatic degradation : Chloridazon-catechol dioxygenase cleaves the pyridazinone ring, producing 5-amino-4-chloro-2-(2-hydroxymuconoyl) derivatives .

- Environmental degradation : Under UV light, debromination occurs, yielding 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone as a major photoproduct .

Which in vitro assays are optimal for evaluating anti-inflammatory potential?

Q. Advanced

- Ap-benzoquinone-induced writhing test : Measure ED₅₀ values in mice (10–50 mg/kg dose range) .

- COX-1/COX-2 inhibition assays : Use human recombinant enzymes and fluorometric detection (IC₅₀ thresholds: COX-1 < 5 μM, COX-2 < 1 μM) .

How does halogen substitution (e.g., bromine vs. chlorine) impact reactivity?

Q. Advanced

- Electrophilic substitution : Bromine at position 4 stabilizes the pyridazinone ring against oxidation but reduces nucleophilic aromatic substitution (SNAr) rates compared to chloro analogs .

- Biological half-life : Brominated derivatives exhibit longer t₁/₂ in plasma (e.g., 4-bromo vs. 4-chloro: 8.2 vs. 4.5 hrs in rats) due to reduced CYP450 metabolism .

What computational methods predict binding modes to therapeutic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.